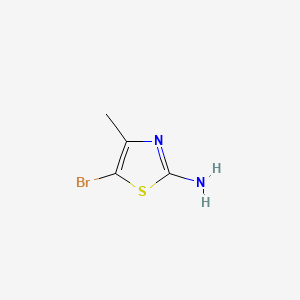
3,5,5-Trimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyloxolan-2-one is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,5,5-Trimethyloxolan-2-one consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H12O2/c1-5-4-7(2,3)9-6(5)8/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
3,5,5-Trimethyloxolan-2-one is a powder with a melting point of 49-50 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the current resources.Scientific Research Applications
1. Inhibition of Leukotriene Biosynthesis
3,5,5-Trimethyloxolan-2-one derivatives have been explored as chiral inhibitors of 5-lipoxygenase (5LO), a key enzyme in leukotriene biosynthesis. Such inhibitors can have significant potency in vivo, offering potential for clinical applications in conditions where leukotriene activity needs to be controlled. For example, (S)-N-Methyl-4'-[[4-(2,2,4- trimethyl-1,3-dioxolan-4-yl)thien-2-yl]thio]acetanilide showed notable inhibition of leukotriene B4 synthesis, indicating its potential therapeutic value (Crawley & Briggs, 1995).
2. Renewable Gasoline and Solvent Production
The compound has been investigated for its use in creating renewable gasoline, solvents, and fuel additives. Its application in the dehydration of 2,3-Butanediol to produce dioxolane mixtures shows promise as a sustainable component in gasoline blends, with high octane ratings and potential as a diesel oxygenate and industrial solvent (Harvey, Merriman, & Quintana, 2016).
3. Structural Studies of Cyclic Ethers
The structural analysis of dioxolanes, including 3,5,5-Trimethyloxolan-2-one and its isomers, has been a topic of research. These studies have focused on understanding the geometrical structures and properties of these compounds, which are crucial for their application in various fields (Kametani & Sumi, 1972).
4. Synthesis of Nucleoside Analogs
Research has also been conducted on synthesizing nucleoside analogs using 3,5,5-Trimethyloxolan-2-one derivatives. These studies aim at creating potential inhibitors of HIV, showcasing the compound's significance in medicinal chemistry (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996).
5. Corrosion Inhibition
The application of dioxolane derivatives in the field of corrosion inhibition for metals has been explored. These compounds demonstrate effectiveness in preventing corrosion in acidic solutions, highlighting their potential in materials science and engineering (Chafiq et al., 2020).
6. Synthesis of Organic Compounds
3,5,5-Trimethyloxolan-2-one has been used in the synthesis of various organic compounds, including pyrones and dioxinones. These syntheses contribute to the development of novel compounds with potential applications in various domains of organic chemistry (Katritzky et al., 2005).
7. Applications in Medicinal Chemistry
The compound's derivatives have been synthesized and evaluated for their biological activities, including anticancer, antibacterial, and DNA binding properties. This highlights the compound's significant role in the development of new therapeutic agents (Gupta et al., 2016).
8. Anticonvulsive Properties
Historically, 3,5,5-Trimethyloxolan-2-one derivatives have been studied for their anticonvulsive action, comparing their effectiveness to other known anticonvulsants (Everett & Richards, 1944).
Safety and Hazards
The safety information available indicates that 3,5,5-Trimethyloxolan-2-one may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3,5,5-trimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-7(2,3)9-6(5)8/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERKSIJKRHUJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514722 |
Source


|
| Record name | 3,5,5-Trimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,5-Trimethyloxolan-2-one | |
CAS RN |
2610-96-0 |
Source


|
| Record name | 3,5,5-Trimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





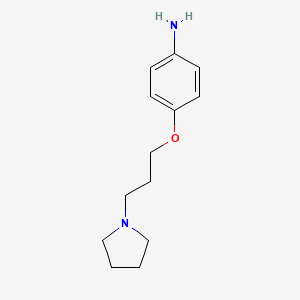

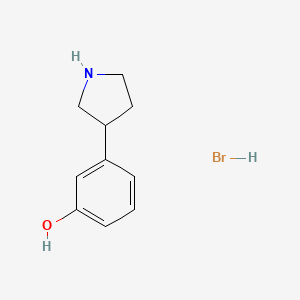
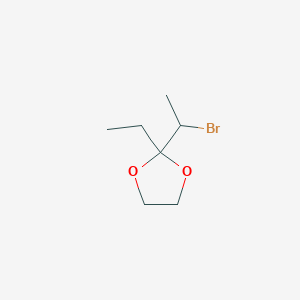

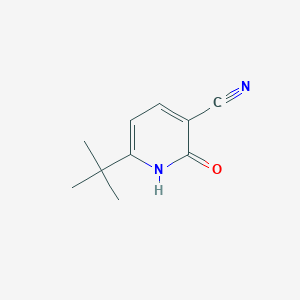
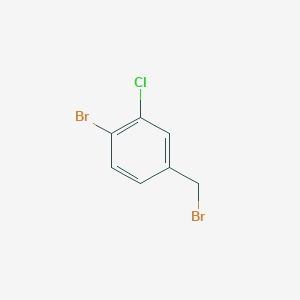
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)
